molecular formula C6H12O B12642050 Ether,1-propenyl propyl CAS No. 21087-24-1

Ether,1-propenyl propyl

Cat. No.: B12642050
CAS No.: 21087-24-1
M. Wt: 100.16 g/mol
InChI Key: NTXOAYYHJHJLCN-HWKANZROSA-N
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Description

The compound "Ether, 1-propenyl propyl" refers to an ether with a propyl group (C₃H₇) and a 1-propenyl group (CH₂=CHCH₂) connected via an oxygen atom. Instead, structurally similar compounds—such as ethyl 1-propenyl ether (C₂H₅-O-CH₂CH=CH₂) and methyl 1-propenyl ether (CH₃-O-CH₂CH=CH₂)—are well-documented . These ethers are characterized by their unsaturated propenyl moiety, which confers distinct reactivity compared to saturated ethers like diethyl ether. Ethyl 1-propenyl ether, for instance, exists as a mixture of cis- and trans-isomers and is utilized in organic synthesis, particularly in hydroformylation and hydrogenation reactions .

Properties

CAS No.

21087-24-1

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

1-[(E)-prop-1-enoxy]propane

InChI

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

NTXOAYYHJHJLCN-HWKANZROSA-N

Isomeric SMILES

CCCO/C=C/C

Canonical SMILES

CCCOC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 1-propenyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For example, diethyl ether is produced by the dehydration of ethanol using sulfuric acid. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes .

Chemical Reactions Analysis

Types of Reactions

1-propenyl propyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-propenyl propyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propenyl propyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Other Ethers

Ethyl 1-propenyl ether and methyl 1-propenyl ether differ from saturated ethers (e.g., diethyl ether) in their reactivity due to the presence of a double bond. The propenyl group enables addition reactions (e.g., hydrogenation to form alcohols) and participation in cycloadditions, whereas saturated ethers primarily undergo cleavage reactions under acidic conditions .

Table 1: Properties of Propenyl Ethers vs. Saturated Ethers

Compound Molecular Formula Molecular Weight Key Reactivity Applications References
Ethyl 1-propenyl ether C₅H₁₀O 86.13 Hydroformylation, isomerization Organic synthesis intermediates
Diethyl ether C₄H₁₀O 74.12 Acid-catalyzed cleavage, solvent Anesthesia, solvent
Comparison with Disulfides

The term "1-propenyl propyl" is more commonly associated with 1-propenyl propyl disulfide (C₆H₁₂S₂), a sulfur-containing compound abundant in Allium species (e.g., onions) and Ferula resin. Unlike ethers, disulfides exhibit biological activities, including antimicrobial and antioxidant effects, due to their sulfur bonds .

Table 2: Ethers vs. Disulfides with Propenyl Groups

Feature Ethers (e.g., Ethyl 1-propenyl ether) Disulfides (e.g., 1-Propenyl Propyl Disulfide)
Functional Group R-O-CH₂CH=CH₂ R-S-S-CH₂CH=CH₂
Reactivity Addition reactions, isomerization Redox reactions, sulfur-sulfur bond cleavage
Biological Significance Limited; synthetic applications Antimicrobial, flavor compounds
Natural Occurrence Rare (synthetic) Common in onions, Ferula species
Structural Analogues in Medicinal Chemistry
  • 1-(Methylthio)propyl 1-propenyl disulfide : Found in Ferula assa-foetida, this disulfide contributes to the plant’s antispasmodic and antimicrobial properties .
  • Dipropyl trisulfide : A trisulfide analogue with stronger odor profiles, used in food flavoring .

Research Findings :

  • Ethyl 1-propenyl ether is pivotal in catalytic hydroformylation, yielding aldehydes for pharmaceutical intermediates .

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